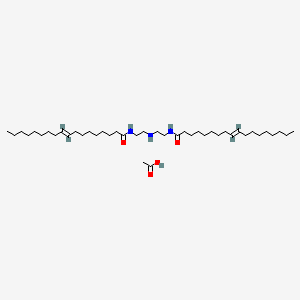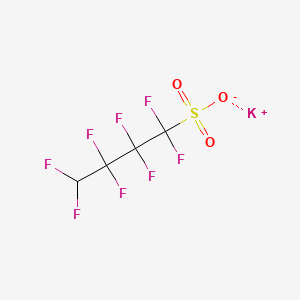
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate is a chemical compound with the molecular formula C4HF8KO3S. It is a potassium salt of 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate typically involves the fluorination of butane derivatives followed by sulfonation. One common method includes the reaction of 1,1,2,2,3,3,4,4-octafluorobutane with sulfur trioxide (SO3) in the presence of a suitable solvent to form the sulfonic acid, which is then neutralized with potassium hydroxide (KOH) to yield the potassium salt .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of fluorinated butane and sulfur trioxide, followed by neutralization with potassium hydroxide. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a fluorinated surfactant in biological assays and studies involving cell membranes.
Medicine: Its unique properties make it useful in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with various substrates, facilitating catalytic and reactive processes. The fluorinated backbone provides stability and resistance to degradation, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Potassium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonate
- Potassium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate
- Potassium perfluorobutanesulfonate
Uniqueness
Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .
Properties
CAS No. |
70259-85-7 |
|---|---|
Molecular Formula |
C4HF8KO3S |
Molecular Weight |
320.20 g/mol |
IUPAC Name |
potassium;1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonate |
InChI |
InChI=1S/C4H2F8O3S.K/c5-1(6)2(7,8)3(9,10)4(11,12)16(13,14)15;/h1H,(H,13,14,15);/q;+1/p-1 |
InChI Key |
KTMCAOSDNBNPRO-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


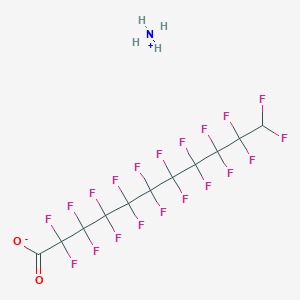
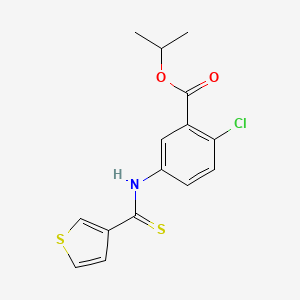

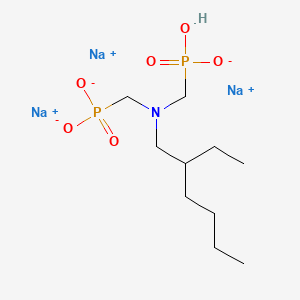

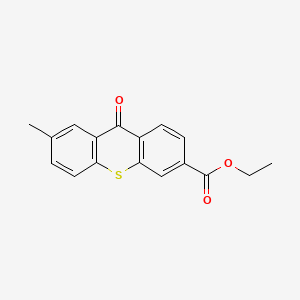
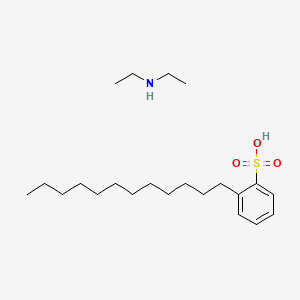
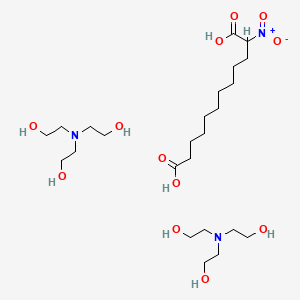
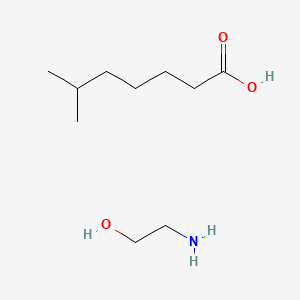

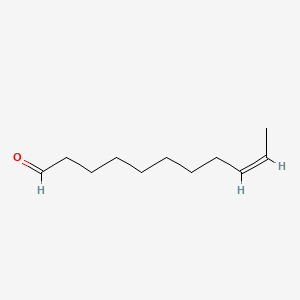
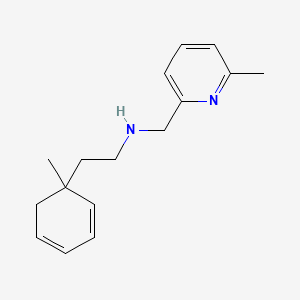
![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
